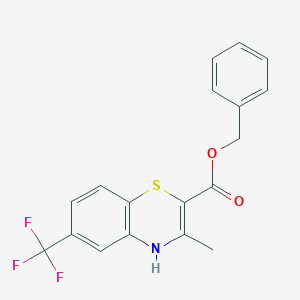![molecular formula C21H21N5OS2 B389596 10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B389596.png)
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a phenothiazine moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine typically involves multiple steps, starting with the preparation of the tetrazole ring and the phenothiazine moiety. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The phenothiazine moiety is often prepared via the condensation of diphenylamine with sulfur.
The final step involves the coupling of the tetrazole and phenothiazine intermediates through a sulfanyl linkage. This can be achieved using thiolating agents such as thiourea or Lawesson’s reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the tetrazole ring or the phenothiazine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced tetrazole or phenothiazine derivatives
Substitution: Nitrated or halogenated phenothiazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photoconductors.
Mechanism of Action
The mechanism of action of 10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, while the phenothiazine moiety could intercalate with DNA or disrupt cellular membranes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
- Phenothiazine derivatives
- Tetrazole-containing compounds
Uniqueness
10-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]acetyl}-10H-phenothiazine is unique due to its combination of a tetrazole ring, a phenothiazine moiety, and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21N5OS2 |
|---|---|
Molecular Weight |
423.6g/mol |
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H21N5OS2/c27-20(14-28-21-22-23-24-26(21)15-8-2-1-3-9-15)25-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)25/h4-7,10-13,15H,1-3,8-9,14H2 |
InChI Key |
YNQWKKRODBZDDL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389517.png)
![11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389519.png)
![11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389521.png)

![11-(4-ethoxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389524.png)
![N-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389525.png)
![11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389526.png)
![3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389527.png)
![2-methoxy-4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B389528.png)
![N-(4-chlorophenyl)-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389529.png)
![N-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B389531.png)
![11-(2-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389533.png)
![[3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B389534.png)
